molecular formula C14H18N4 B090849 2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine CAS No. 16825-43-7

2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine

Cat. No. B090849
CAS RN: 16825-43-7
M. Wt: 242.32 g/mol
InChI Key: QPPNMXFQUZHBAY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The molecular weight of this compound is 242.32 g/mol. It has a density of 1.25g/cm3 . The boiling point is 509.6ºC at 760mmHg . The flash point is 312.1ºC . The melting point is not available .

Scientific Research Applications

Organocatalysis

The compound is used in the synthesis of bifunctional, noncovalent organocatalysts . These organocatalysts are based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor . The organocatalysts were tested in the Michael addition of acetylacetone to trans-β-nitrostyrene, yielding the addition product with incomplete conversions (up to 93%) and enantioselectivities of up to 41% ee .

Asymmetric Organocatalysis

The compound plays a significant role in asymmetric organocatalysis . It is used in the development of H-bond donor organocatalysts . The organocatalysts enable the simultaneous activation and coordination of both nucleophilic and electrophilic reactants .

Synthesis Process

A four-step synthesis process of the compound has been developed . The process involves nucleophilic aromatic substitution of the 2-fluoronitrobenzene derivative with the commercial (1R,2R)-cyclohexane-1,2-diamine, followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group .

Reductive Alkylation

The compound is used in reductive alkylation, a process that involves the addition of an alkyl group to a molecule . This process is part of the four-step synthesis process of the compound .

Arylation

Arylation, a process that involves the introduction of an aryl group into a molecule, is another application of the compound . This process is also part of the four-step synthesis process of the compound .

Acylation

The compound is used in acylation, a process that involves the introduction of an acyl group into a molecule . This process is part of the four-step synthesis process of the compound .

Sulfonation

Sulfonation, a process that involves the introduction of a sulfonic acid group into a molecule, is another application of the compound . This process is part of the four-step synthesis process of the compound .

Pharmaceutical Compounds

The 1,2-diamine motif, which is present in the compound, is widely used in the synthesis of pharmaceutical compounds . The simultaneous introduction of two amino groups across an alkene feedstock is an appealing yet challenging approach for the synthesis of 1,2-diamines .

Safety and Hazards

As for safety and hazards, it’s important to refer to the Material Safety Data Sheet (MSDS) for complete information. Unfortunately, the MSDS was not available in the search results .

properties

IUPAC Name

2-N-[2-(2-aminoanilino)ethyl]benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,17-18H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPNMXFQUZHBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCCNC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537925
Record name N~1~,N~1'~-(Ethane-1,2-diyl)di(benzene-1,2-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine

CAS RN

16825-43-7
Record name N~1~,N~1'~-(Ethane-1,2-diyl)di(benzene-1,2-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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